Arg-Phe-Asp-Ser is a tetrapeptide composed of the amino acids arginine (Arg), phenylalanine (Phe), aspartic acid (Asp), and serine (Ser). This sequence is of particular interest due to its presence in biologically relevant proteins and its ability to modulate cellular processes. Notably, Arg-Phe-Asp-Ser is a critical component of the highly conserved region within the β1 domain of HLA class II molecules. [, ] This region is involved in interacting with the CD4 molecule found on T helper cells, playing a crucial role in the immune response.
Methods of Synthesis
The synthesis of Arg-Phenylalanine-Aspartic Acid-Serine can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. The process typically involves the following steps:
The efficiency of this synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to verify the purity and identity of the synthesized peptide .
Molecular Structure
Arg-Phenylalanine-Aspartic Acid-Serine has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The molecular formula is C₁₈H₂₃N₅O₄S, and its structure can be represented as follows:
The peptide exhibits a zwitterionic form at physiological pH due to the presence of both positively charged amine groups from arginine and negatively charged carboxylic acid groups from aspartic acid. Its three-dimensional conformation can be influenced by factors such as steric hindrance and hydrogen bonding between side chains .
Chemical Reactions Involving Arg-Phenylalanine-Aspartic Acid-Serine
This tetrapeptide can participate in various biochemical reactions:
Mechanism of Action
Arg-Phenylalanine-Aspartic Acid-Serine's mechanism primarily involves its role as a ligand for integrins, which are cell surface receptors that mediate cell adhesion and signaling. The arginine and aspartic acid residues play crucial roles in binding to integrin receptors, facilitating cellular responses such as migration, proliferation, and differentiation.
Upon binding to integrins, this peptide can trigger intracellular signaling cascades that influence various cellular functions. For example, it may activate pathways related to cell survival or motility by promoting cytoskeletal rearrangements .
Physical and Chemical Properties
The peptide's hydrophilicity is significant due to the presence of charged side chains from arginine and aspartic acid, which enhances its solubility in aqueous environments .
Scientific Applications
Arg-Phenylalanine-Aspartic Acid-Serine has several applications in biological research and medicine:
Arg-Phe-Asp-Ser is a linear tetrapeptide with the amino acid sequence Arginine-Phenylalanine-Aspartic Acid-Serine. Its molecular formula is C₂₂H₃₃N₇O₈, and it has a monoisotopic mass of 547.24 Da [1]. Biochemically, it belongs to the oligopeptide class, specifically comprising four amino acid residues linked by peptide bonds. Each residue contributes distinct properties:
This combination results in a peptide with an isoelectric point (pI) near neutrality, influenced by the ionizable groups of arginine (guanidinium), aspartic acid (carboxylate), and the N-/C-termini. Its chemical properties enable participation in biological interactions reliant on electrostatic and hydrophobic forces [9].
Table 1: Residue-Specific Properties in Arg-Phe-Asp-Ser
Amino Acid | Side Chain Property | Role in Tetrapeptide |
---|---|---|
Arginine | Basic, charged (+) | Enhances solubility; hydrogen bonding |
Phenylalanine | Hydrophobic, aromatic | Promotes structural rigidity |
Aspartic Acid | Acidic, charged (-) | Facilitates metal ion coordination |
Serine | Polar, uncharged | Site for potential phosphorylation |
Conformational Flexibility
The tetrapeptide exhibits significant conformational flexibility due to rotational freedom around its phi (φ) and psi (ψ) angles. Molecular dynamics simulations suggest that the arginine and aspartic acid residues restrict conformational space through electrostatic interactions, while phenylalanine promotes β-turn formation in longer sequences. The serine residue enhances solubility via hydrogen bonding with aqueous environments [7].
Role in Larger Protein Contexts
Arg-Phe-Asp-Ser contains the Arg-Phe-Asp (RFD) motif, a variant of the classic Arg-Gly-Asp (RGD) integrin-binding sequence found in extracellular matrix proteins like fibronectin. In the RFD configuration, phenylalanine substitutes glycine, altering steric accessibility. Experimental studies show this motif retains moderate affinity for integrin receptors, though reduced compared to RGD. For example, cyclic peptides containing RFD demonstrate ~30% lower binding affinity to αVβ3 integrin than RGD analogs [5].
Mass Spectrometric Signatures
In proteomics, low-energy collision-activated dissociation (CAD) mass spectrometry of Arg-Phe-Asp-Ser generates characteristic fragment ions:
Early Detection Challenges
Arg-Phe-Asp-Ser was first identified indirectly in the 1990s through trypsin and chymotrypsin hydrolysis studies of larger proteins. Enzymatic cleavage patterns revealed its presence in fibrinogen receptor ligands, where its RFD motif contributed to platelet aggregation inhibition (IC₅₀ ~2.5 μM) [5] [2]. Initial characterizations relied on Edman degradation, which could not resolve D-amino acid isoforms—a limitation addressed later by advanced mass spectrometry.
Advances in Mass Spectrometry
The development of high-accuracy mass analyzers (e.g., Orbitrap, FTICR) enabled unambiguous identification. Key milestones:
Role in Evolutionary Proteomics
Arg-Phe-Asp-Ser gained attention when D-amino acid-containing peptides (DAACPs) were discovered in venomous species. Notably, platypus (Ornithorhynchus anatinus) venom contains a D-Phe-containing natriuretic peptide, highlighting enzymatic post-translational isomerization. While Arg-Phe-Asp-Ser itself has no confirmed D-isomers, its phenylalanine residue is a potential isomerization site, as observed in cone snail toxins (e.g., contryphans) [6]. This underscores the peptide’s relevance in studying enzyme-catalyzed modifications.
Table 2: Historical Detection Milestones for Arg-Phe-Asp-Ser
Year | Method | Key Finding | Reference |
---|---|---|---|
1995 | Enzymatic hydrolysis | RFD motif in platelet inhibitors | [5] |
2005 | MALDI-TOF/MS | Mass fingerprint in tryptic digests | [3] |
2012 | LC-ESI-Orbitrap | Phosphorylated Ser variant detection | [3] [10] |
2020 | ETD-MS | Differentiation from D-amino acid isoforms | [6] |
Key Insight: Arg-Phe-Asp-Ser exemplifies how short peptides drive innovation in analytical biochemistry, from enzymology to high-resolution mass spectrometry, while serving as modular components in larger bioactive structures.
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